Echinomycin

Catalog No.
S532977
CAS No.
1403-88-9
M.F
C51H64N12O12S2
M. Wt
1101.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinomycin

CAS Number

1403-88-9

Product Name

Echinomycin

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C51H64N12O12S2

Molecular Weight

1101.3 g/mol

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)

InChI Key

AUJXLBOHYWTPFV-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

Synonyms

Echinomycin, NSC 526417, NSC-526417, NSC526417, Quinomycin A

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

The exact mass of the compound Echinomycin is 1100.4208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in 5% cremophor el /5% ethanol /90% water at 0.4mg/ml. very insoluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526417. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Echinomycin is a peptide antibiotic classified as a bis-intercalator, primarily isolated from the bacterium Streptomyces echinatus. It features a complex cyclic structure composed of two peptide units linked by a thioacetal bridge, along with a bicyclic aromatic chromophore. This unique architecture enables echinomycin to intercalate into DNA at specific sites, effectively inhibiting the binding of hypoxia-inducible factor 1 alpha, a critical regulator in cellular response to oxygen levels .

Echinomycin functions primarily through intercalation into DNA, which disrupts transcription and replication processes. Its mechanism involves the formation of stable complexes with DNA, leading to the inhibition of RNA synthesis. The compound's interaction with nucleic acids is characterized by its ability to bind at two distinct sites, which is essential for its biological activity .

Echinomycin exhibits significant antitumor and antibacterial properties. It has been shown to be cytotoxic against various cancer cell lines, making it a candidate for cancer therapy. Additionally, its ability to inhibit the growth of certain bacteria highlights its potential as an antibiotic . The compound's activity is attributed to its unique structure that allows for effective DNA binding and subsequent inhibition of vital cellular processes.

The biosynthesis of echinomycin occurs through a nonribosomal peptide synthetase (NRPS) pathway. The precursor molecule, 3-aminobenzoic acid, undergoes several enzymatic transformations involving adenylation and thioesterification processes. Key steps include:

  • Activation of the precursor by adenylation.
  • Transfer to acyl carrier proteins.
  • Formation of disulfide bonds followed by cyclization.
  • Final modification involving methylation to form the thioacetal bridge .

Recent studies have explored synthetic analogs of echinomycin, employing various chemical strategies to modify its chromophore and assess the impact on biological activity .

Echinomycin has potential applications in:

  • Anticancer Therapy: Due to its cytotoxic effects on tumor cells.
  • Antibiotic Development: Its antibacterial properties make it a candidate for new antibiotic formulations.
  • Research Tools: It serves as a molecular probe in studies related to hypoxia and gene regulation .

Research into the interactions of echinomycin with other molecules has revealed its capacity to form complexes with various proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Echinomycin's ability to bind selectively to specific DNA sequences also positions it as a valuable tool in gene regulation studies .

Echinomycin belongs to a class of compounds known as quinoxaline antibiotics, which share structural similarities but differ in their biological activities and mechanisms. Here are some similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
Actinomycin DPeptide antibioticAntitumorStronger binding affinity for RNA
Mitomycin CAnthracycline derivativeAntitumorAlkylating agent affecting DNA
Trichostatin AHistone deacetylase inhibitorAntitumorInhibits histone deacetylases
StreptozotocinNitrosourea derivativeAntitumorSelectively toxic to pancreatic beta cells

Uniqueness of Echinomycin: Unlike these compounds, echinomycin's dual intercalation capability allows it to bind more effectively at multiple sites on DNA, enhancing its inhibitory effects on transcription and replication processes .

Echinomycin exhibits highly specific binding preferences for deoxyribonucleic acid sequences, demonstrating a sophisticated molecular recognition system that underlies its biological activity. The compound functions as a bisintercalating agent, inserting two quinoxaline chromophores into the deoxyribonucleic acid double helix with remarkable sequence selectivity [1] [2].

Primary Binding Site Recognition

The fundamental binding preference of echinomycin centers on cytosine-guanine dinucleotide sequences, with the compound showing strong affinity for 5'-CpG-3' sites [1] [3] [4]. Footprinting experiments have demonstrated that echinomycin binding sites contain the dinucleotide sequence CpG as an absolute requirement, with the minimum site size encompassing six base pairs [1] [3]. The binding mechanism involves the formation of three critical hydrogen bonds that determine sequence specificity: interactions between the alanine residues of echinomycin and the N3 atoms of each guanine in the recognition dinucleotide, plus the 2-amino group of one guanine [5].

Table 1: Echinomycin Sequence-Specific Deoxyribonucleic Acid Binding Characteristics

Deoxyribonucleic Acid SequenceBinding AffinityMinimum Site SizeBase Pair ConfigurationReferences
CpG dinucleotideHigh4 bpWatson-Crick [1] [3] [4]
ACGTHigh4 bpHoogsteen flanking [6] [7]
TCGTHigh4 bpHoogsteen flanking [6] [7]
GCGTModerate4 bpWatson-Crick [1] [3]
CGTACGHigh6 bpMixed [8] [9]
GCGTACGCHigh8 bpMixed [8] [9]
ACGTACGTHigh8 bpMixed [8] [9]

Structural Requirements for Binding

The 2-amino group of guanine represents an absolutely critical determinant for specific binding of echinomycin to deoxyribonucleic acid [5]. Studies utilizing inosine-substituted deoxyribonucleic acid, where inosine lacks the 2-amino group of guanosine, demonstrate that echinomycin binding is practically abolished when this functional group is absent [5]. This finding establishes that both purines in the preferred CpG binding site must possess 2-amino groups to interact effectively with echinomycin.

Intercalation Dynamics and Conformational Changes

The bisintercalation process involves substantial conformational changes in the deoxyribonucleic acid structure. Echinomycin binding causes significant unwinding of the double helix, with each intercalated quinoxaline ring contributing to an average unwinding of 48 degrees per bound drug molecule [10]. This extensive unwinding transforms the double helix into a more ladder-like structure at the intercalation site, opening major and minor grooves at nearby sequences [10].

Thermodynamic Profile of Binding

Comprehensive thermodynamic analysis reveals that echinomycin-deoxyribonucleic acid interaction is characterized by ΔG° = -7.6 kcal mol⁻¹, ΔH = +3.8 kcal mol⁻¹, and ΔS = +38.9 cal mol⁻¹ K⁻¹ at 20°C [11] [12]. The binding reaction is clearly entropically driven, indicating that hydrophobic interactions provide the predominant stabilization, although hydrogen bonding and van der Waals contacts also contribute significantly to complex stability [11] [12].

Kinetic Mechanisms of Association

Stopped-flow kinetic studies demonstrate that echinomycin associates with deoxyribonucleic acid through a bimolecular mechanism with rate constants of approximately 6 × 10⁴ M⁻¹ s⁻¹ at 25°C [13]. The reaction profile follows a single exponential, suggesting that both chromophores become intercalated simultaneously rather than sequentially [13]. This finding indicates that echinomycin does not undergo a detectable transition from a mono-intercalated to a bis-intercalated state during binding [13].

Site Location and Migration

Echinomycin exhibits a unique "shuffling" mechanism for locating preferred nucleotide sequences in deoxyribonucleic acid [14]. Immediately after binding, the antibiotic forms relatively weak complexes that dissociate rapidly upon detergent addition. However, with equilibration time, an increasing proportion of bound antibiotic dissociates slowly, indicating migration to higher-affinity binding sites [14]. This kinetic behavior supports a model where echinomycin moves between potential binding sites to locate optimal sequences.

Dual Inhibition of Myc and Hypoxia-Inducible Factor 1 Alpha Oncoproteins

Echinomycin demonstrates remarkable capability to simultaneously target two critical oncoproteins, Myc and hypoxia-inducible factor 1 alpha, through distinct but coordinated degradation pathways [15] [16]. This dual targeting represents a novel mechanism that enhances the compound's therapeutic potential across multiple cancer types.

Myc Oncoprotein Targeting

The inhibition of Myc by echinomycin occurs through multiple complementary mechanisms. While echinomycin can directly inhibit Myc deoxyribonucleic acid-binding activity with an IC₅₀ of approximately 40 nM, the compound's primary mechanism involves promoting Myc protein degradation at concentrations well below those required for direct deoxyribonucleic acid binding inhibition [15] [17].

Echinomycin treatment accelerates Myc protein degradation, reducing the protein half-life from 16.1 minutes to 11.2 minutes [15] [17]. This degradation occurs through a beta-transducin repeat-containing protein dependent mechanism, demonstrating that echinomycin can modulate proteasomal degradation pathways rather than simply blocking protein-deoxyribonucleic acid interactions [15] [17].

Table 2: Echinomycin Inhibition of Oncoproteins

Target ProteinIC₅₀Degradation MechanismHalf-life ChangeCancer Type EfficacyReferences
MYC<4 nMβ-TrCP-dependent16.1 min to 11.2 minLung, Lymphoma, Leukemia [15] [16] [17]
HIF1α<4 nMVHL-dependent14.4 min to 9.9 minLung, Lymphoma, Pancreatic [15] [18] [16]
NOTCH1Not specifiedTranscriptional inhibitionNot determinedLeukemia [19] [20] [21]
AKTNot specifiedProtein level reductionNot determinedLeukemia [19] [20] [21]
mTORNot specifiedProtein level reductionNot determinedLeukemia [19] [20] [21]

Hypoxia-Inducible Factor 1 Alpha Regulation

Echinomycin's effects on hypoxia-inducible factor 1 alpha demonstrate context-dependent activity that varies between normoxic and hypoxic conditions [18]. Under hypoxic conditions, echinomycin strongly inhibits hypoxia-inducible factor 1 alpha activity by blocking its deoxyribonucleic acid binding and transcriptional functions [18]. However, under normoxic conditions, low concentrations of echinomycin paradoxically increase hypoxia-inducible factor 1 alpha activity through enhanced transcription of the HIF1A gene [18].

The degradation of hypoxia-inducible factor 1 alpha protein by echinomycin involves von Hippel-Lindau tumor suppressor protein dependent mechanisms, with the protein half-life decreasing from 14.4 minutes to 9.9 minutes upon treatment [15] [17]. This degradation pathway operates independently of the conventional oxygen-dependent hydroxylation mechanism, providing an alternative route for hypoxia-inducible factor 1 alpha regulation [15] [17].

Mechanistic Basis of Dual Targeting

The dual targeting capability of echinomycin stems from its ability to simultaneously activate distinct E3 ubiquitin ligase complexes. For Myc degradation, echinomycin enhances beta-transducin repeat-containing protein ubiquitin ligase activity, while for hypoxia-inducible factor 1 alpha degradation, it activates von Hippel-Lindau tumor suppressor protein ligase function [15] [17]. These pathways operate through proteasome-dependent mechanisms, as demonstrated by the ability of proteasome inhibitor MG132 to block echinomycin-induced degradation of both proteins [15] [17].

Therapeutic Implications

The dual targeting of Myc and hypoxia-inducible factor 1 alpha by echinomycin has demonstrated significant therapeutic efficacy across multiple cancer models. In lung adenocarcinoma xenograft models, echinomycin treatment resulted in tumor growth inhibition, while in syngeneic lymphoma models, the compound efficiently induced regression of Myc-overexpressing tumors [15] [16]. The broad efficacy extends to various cancer types, including those with mutations in tumor suppressor genes such as TP53, LKB1, and oncogenes like KRAS [15] [16].

Downstream Target Networks

Beyond direct Myc and hypoxia-inducible factor 1 alpha targeting, echinomycin affects extensive downstream target networks. The compound reduces expression of glucose transporter-1 and B-cell lymphoma 2, both critical hypoxia-inducible factor 1 alpha targets [19] [20]. Additionally, echinomycin suppresses protein expression of NOTCH1, AKT, and mechanistic target of rapamycin, indicating broad effects on oncogenic signaling pathways [19] [20] [21].

Proteasomal Degradation Pathways for Transcriptional Regulators

Echinomycin exerts its anticancer effects primarily through modulation of proteasomal degradation pathways rather than direct transcriptional inhibition [15] [17]. This mechanism represents a paradigm shift from traditional understanding of deoxyribonucleic acid-binding agents, demonstrating that echinomycin functions as a non-proteolysis targeting chimera degrader of oncogenic proteins.

Beta-Transducin Repeat-Containing Protein Pathway Activation

The degradation of Myc protein by echinomycin involves specific activation of the beta-transducin repeat-containing protein E3 ubiquitin ligase complex [15] [17]. Beta-transducin repeat-containing protein recognizes phosphorylated Myc through its F-box domain and recruits the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex to promote polyubiquitination and subsequent proteasomal degradation [15] [17].

Experimental evidence demonstrates that echinomycin treatment enhances the interaction between Myc and beta-transducin repeat-containing protein, leading to accelerated Myc turnover [15] [17]. This enhancement occurs without affecting Myc phosphorylation status, suggesting that echinomycin modulates the efficiency of substrate recognition or complex assembly rather than upstream signaling events [15] [17].

Table 3: Proteasomal Degradation Pathway Components

Pathway ComponentTarget ProteinEffect of EchinomycinMechanismClinical RelevanceReferences
β-TrCP ubiquitin ligaseMYCEnhanced degradationProteasome-dependentCancer therapy target [15] [17]
VHL ubiquitin ligaseHIF1αEnhanced degradationProteasome-dependentHypoxia pathway target [15] [17]
Proteasome inhibitor (MG132)Both MYC and HIF1αBlocked degradationDegradation reversalValidation of mechanism [15] [17]
Cycloheximide treatmentMYC and HIF1α degradationAccelerated degradationTranslation-independentDirect protein effect [15] [17]
Protein synthesismRNA levelsParadoxical increaseTranscriptional upregulationCompensatory mechanism [15] [17]

Von Hippel-Lindau Tumor Suppressor Protein Ligase Modulation

The von Hippel-Lindau tumor suppressor protein pathway represents the primary mechanism for hypoxia-inducible factor 1 alpha degradation by echinomycin [15] [17]. Under normal conditions, von Hippel-Lindau tumor suppressor protein recognizes hydroxylated prolyl residues in hypoxia-inducible factor 1 alpha, but echinomycin appears to enhance this interaction through alternative mechanisms [15] [17].

Echinomycin treatment promotes the assembly of the VBC-Cul2 E3 ubiquitin ligase complex containing von Hippel-Lindau tumor suppressor protein, elongin B, elongin C, and cullin 2 [15] [17]. This enhanced complex formation leads to increased ubiquitination and proteasomal degradation of hypoxia-inducible factor 1 alpha, even under conditions where traditional oxygen-dependent mechanisms might be compromised [15] [17].

Proteasome-Dependent Mechanisms

The central role of the proteasome in echinomycin's mechanism of action is definitively established through proteasome inhibitor studies [15] [17]. Treatment with MG132, a potent proteasome inhibitor, completely blocks echinomycin-induced degradation of both Myc and hypoxia-inducible factor 1 alpha proteins [15] [17]. This finding confirms that echinomycin's effects depend on functional proteasomal activity rather than alternative degradation pathways.

The proteasomal degradation occurs through the canonical 26S proteasome pathway, involving recognition of polyubiquitinated substrates by the 19S regulatory particle and subsequent proteolysis by the 20S catalytic core [15] [17]. Echinomycin does not directly inhibit proteasome function but rather enhances the targeting of specific substrates to the degradation machinery [15] [17].

Translation-Independent Protein Degradation

A critical aspect of echinomycin's mechanism involves its ability to promote protein degradation independently of ongoing protein synthesis [15] [17]. Treatment with cycloheximide, which blocks protein translation, does not prevent echinomycin-induced degradation of Myc and hypoxia-inducible factor 1 alpha [15] [17]. This finding demonstrates that echinomycin directly affects protein stability rather than influencing synthesis rates.

The translation-independent nature of protein degradation suggests that echinomycin modulates post-translational modifications or protein-protein interactions that control substrate recognition by E3 ubiquitin ligases [15] [17]. This mechanism provides therapeutic advantages by ensuring continued efficacy even when protein synthesis is reduced in stressed or quiescent cancer cells [15] [17].

Compensatory Transcriptional Responses

Paradoxically, while echinomycin promotes degradation of Myc and hypoxia-inducible factor 1 alpha proteins, it simultaneously increases the transcription of their corresponding messenger ribonucleic acid molecules [15] [17]. This compensatory response likely reflects cellular attempts to maintain homeostasis in the face of enhanced protein degradation [15] [17].

The increased messenger ribonucleic acid levels do not prevent the net reduction in protein levels, indicating that echinomycin's effects on protein degradation exceed any compensatory transcriptional upregulation [15] [17]. This finding suggests that targeting protein stability may be more effective than blocking transcription for therapeutic applications [15] [17].

Selectivity for Oncogenic Proteins

The specificity of echinomycin for oncogenic proteins appears to stem from the particular dependence of cancer cells on specific transcriptional regulators [15] [17]. Normal cells typically express lower levels of Myc and hypoxia-inducible factor 1 alpha and may be less sensitive to their degradation, while cancer cells often exhibit oncogene addiction that makes them vulnerable to targeted protein depletion [15] [17].

This selectivity is further enhanced by the cancer-specific activation of stress response pathways that may sensitize cells to proteasomal degradation [15] [17]. The differential sensitivity provides a therapeutic window for treating cancer while minimizing effects on normal tissues [15] [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

4

Exact Mass

1100.42080787 g/mol

Monoisotopic Mass

1100.42080787 g/mol

Heavy Atom Count

77

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

512-64-1

Wikipedia

Echinomycin

Stability Shelf Life

Bulk: Should be stored at 5 °C or less.

Dates

Last modified: 07-15-2023

Unimodular Methylation by Adenylation-Thiolation Domains Containing an Embedded Methyltransferase

Shogo Mori, Sylvie Garneau-Tsodikova, Oleg V Tsodikov
PMID: 32920052   DOI: 10.1016/j.jmb.2020.09.004

Abstract

Nonribosomal peptides (NRPs) are natural products that are biosynthesized by large multi-enzyme assembly lines called nonribosomal peptide synthetases (NRPSs). We have previously discovered that backbone or side chain methylation of NRP residues is carried out by an interrupted adenylation (A) domain that contains an internal methyltransferase (M) domain, while maintaining a monolithic AMA fold of the bifunctional enzyme. A key question that has remained unanswered is at which step of the assembly line mechanism the methylation by these embedded M domains takes place. Does the M domain methylate an amino acid residue tethered to a thiolation (T) domain on same NRPS module (in cis), or does it methylate this residue on a nascent peptide tethered to a T domain on another module (in trans)? In this study, we investigated the kinetics of methylation by wild-type AMAT tridomains from two NRPSs involved in biosynthesis of anticancer depsipeptides thiocoraline and echinomycin, and by mutants of these domains, for which methylation can occur only in trans. The analysis of the methylation kinetics unequivocally demonstrated that the wild-type AMATs methylate overwhelmingly in cis, strongly suggesting that this is also the case in the context of the entire NRPS assembly line process. The mechanistic insight gained in this study will facilitate rational genetic engineering of NRPS to generate unnaturally methylated NRPs.


Total Synthesis of Echinomycin and Its Analogues

Keita Kojima, Fumika Yakushiji, Akira Katsuyama, Satoshi Ichikawa
PMID: 32379459   DOI: 10.1021/acs.orglett.0c01268

Abstract

The first total synthesis of echinomycin (
) was accomplished by featuring the late-stage construction of the thioacetal moiety via Pummerer rearrangement and simultaneous cyclization, as well as two-directional elongation of the peptide chains to construct a
2-symmetrical bicyclic octadecadepsipeptide bridged with a sulfide linkage. This strategy can be applicable to a variety of echinomycin analogues.


Echinomycin mitigates ocular angiogenesis by transcriptional inhibition of the hypoxia-inducible factor-1

Flavia Plastino, Álvaro Santana-Garrido, Noemi Anna Pesce, Monica Aronsson, Emma Lardner, Alfonso Mate, Anders Kvanta, Carmen Maria Vázquez, Helder André
PMID: 33639134   DOI: 10.1016/j.exer.2021.108518

Abstract

Echinomycin (EKN), an inhibitor of hypoxia-inducible factor (HIF)-1 DNA-binding activity, has been implied as a possible therapeutic agent in ischemic diseases. Here, we assess EKN in hypoxia-driven responses in vitro using human primary adult retinal pigment epithelium cells (aRPE) and retinal endothelial cells (hREC), and in vivo using the laser-induced mouse choroidal neovascularization (CNV) model.
Effects of EKN on hypoxia-mediated pathways in aRPE were analyzed by Western blotting for HIF-1α protein, quantitative PCR of HIF-target genes, and proteome array for soluble angiogenic factors. In vitro inhibition of angiogenesis by EKN was determined in hREC. In vivo inhibition of angiogenesis by EKN was determined in the mouse laser-induced CNV, as a model of HIF-associated ocular neovascularization. CNV lesion area was determined by fundus fluorescein angiography.
aRPE treated with EKN showed hypoxia-dependent significantly decreased cell recovery in the wound healing assay. These results were supported by lower levels of HIF-mediated transcripts detected in hypoxic aRPE cells treated with EKN compared with non-treated controls, and confirmed by proteome profiler for angiogenic factors. hREC exposed to aRPE EKN-conditioned medium displayed reduced sprouting angiogenesis. Mice with laser-induced CNV treated with intravitreally injected EKN showed significantly decreased vascular lesion area when compared with a mouse equivalent of aflibercept, or vehicle-treated controls.
Our data proposes EKN as a potent inhibitor of HIF-mediated angiogenesis in retinal cells and in the mouse model of CNV, which could have future implications in the treatment of patients with neovascular age-related macular degeneration.


Quinomycin A reduces cyst progression in polycystic kidney disease

Priyanka S Radadiya, Mackenzie M Thornton, Emily A Daniel, Jessica Y Idowu, Wei Wang, Brenda Magenheimer, Dharmalingam Subramaniam, Pamela V Tran, James P Calvet, Darren P Wallace, Madhulika Sharma
PMID: 33826787   DOI: 10.1096/fj.202002490R

Abstract

Polycystic kidney disease (PKD) is a genetic disorder characterized by aberrant renal epithelial cell proliferation and formation and progressive growth of numerous fluid-filled cysts within the kidneys. Previously, we showed that there is elevated Notch signaling compared to normal renal epithelial cells and that Notch signaling contributes to the proliferation of cystic cells. Quinomycin A, a bis-intercalator peptide, has previously been shown to target the Notch signaling pathway and inhibit tumor growth in cancer. Here, we show that Quinomycin A decreased cell proliferation and cyst growth of human ADPKD cyst epithelial cells cultured within a 3D collagen gel. Treatment with Quinomycin A reduced kidney weight to body weight ratio and decreased renal cystic area and fibrosis in Pkd1
; Pkd2
mice, an orthologous PKD mouse model. This was accompanied by reduced expression of Notch pathway proteins, RBPjk and HeyL and cell proliferation in kidneys of PKD mice. Quinomycin A treatments also normalized cilia length of cyst epithelial cells derived from the collecting ducts. This is the first study to demonstrate that Quinomycin A effectively inhibits PKD progression and suggests that Quinomycin A has potential therapeutic value for PKD patients.


Liposomal formulation of HIF-1α inhibitor echinomycin eliminates established metastases of triple-negative breast cancer

Christopher M Bailey, Yan Liu, Gong Peng, Huixia Zhang, Miao He, Duxin Sun, Pan Zheng, Yang Liu, Yin Wang
PMID: 32738299   DOI: 10.1016/j.nano.2020.102278

Abstract

Hypoxia-inducible factor 1α (HIF-1α) is recognized as a prime molecular target for metastatic cancer. However, no specific HIF-1α inhibitor has been approved for clinical use. Here, we demonstrated that in vivo efficacy of echinomycin in solid tumors with HIF-1α overexpression is formulation-dependent. Compared to previously-used Cremophor-formulated echinomycin, which was toxic and ineffective in clinical trials, liposomal-echinomycin provides significantly more inhibition of primary tumor growth and only liposome-formulated echinomycin can eliminate established triple-negative breast cancer (TNBC) metastases, which are the leading cause of death from breast cancer, as available therapies remain minimally effective at this stage. Pharmacodynamic analyses reveal liposomal-echinomycin more potently inhibits HIF-1α transcriptional activity in primary and metastasized TNBC cells in vivo, the latter of which are HIF-1α enriched. The data suggest that nanoliposomal-echinomycin can provide safe and effective therapeutic HIF-1α inhibition and could represent the most potent HIF-1α inhibitor in prospective trials for metastatic cancer.


Hypoxia-inducible factor 1 (HIF-1) is a new therapeutic target in JAK2V617F-positive myeloproliferative neoplasms

Julian Baumeister, Nicolas Chatain, Annika Hubrich, Tiago Maié, Ivan G Costa, Bernd Denecke, Lijuan Han, Caroline Küstermann, Stephanie Sontag, Kristin Seré, Klaus Strathmann, Martin Zenke, Andreas Schuppert, Tim H Brümmendorf, Kamil R Kranc, Steffen Koschmieder, Deniz Gezer
PMID: 31728053   DOI: 10.1038/s41375-019-0629-z

Abstract

Classical Philadelphia chromosome-negative myeloproliferative neoplasms (MPN) are a heterogeneous group of hematopoietic malignancies including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). The JAK2V617F mutation plays a central role in these disorders and can be found in 90% of PV and ~50-60% of ET and PMF. Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the response to decreased oxygen levels. We demonstrate the impact of pharmacological inhibition and shRNA-mediated knockdown (KD) of HIF-1α in JAK2V617F-positive cells. Inhibition of HIF-1 binding to hypoxia response elements (HREs) with echinomycin, verified by ChIP, impaired growth and survival by inducing apoptosis and cell cycle arrest in Jak2V617F-positive 32D cells, but not Jak2WT controls. Echinomycin selectively abrogated clonogenic growth of JAK2V617F cells and decreased growth, survival, and colony formation of bone marrow and peripheral blood mononuclear cells and iPS cell-derived progenitor cells from JAK2V617F-positive patients, while cells from healthy donors were unaffected. We identified HIF-1 target genes involved in the Warburg effect as a possible underlying mechanism, with increased expression of Pdk1, Glut1, and others. That was underlined by transcriptome analysis of primary patient samples. Collectively, our data show that HIF-1 is a new potential therapeutic target in JAK2V617F-positive MPN.


Bortezomib and metformin opposingly regulate the expression of hypoxia-inducible factor alpha and the consequent development of chemotherapy-induced painful peripheral neuropathy

Taylor Ludman, Ohannes K Melemedjian
PMID: 31041875   DOI: 10.1177/1744806919850043

Abstract

Chemotherapy-induced painful peripheral neuropathy is a significant clinical problem that is associated with widely used chemotherapeutics. Unfortunately, the molecular mechanisms by which chemotherapy-induced painful peripheral neuropathy develops have remained elusive. The proteasome inhibitor, bortezomib, has been shown to induce aerobic glycolysis in sensory neurons. This altered metabolic phenotype leads to the extrusion of metabolites which sensitize primary afferents and cause pain. Hypoxia-inducible factor alpha is a transcription factor that is known to reprogram cellular metabolism. Furthermore, hypoxia-inducible factor 1 alpha protein is constantly synthesized and undergoes proteasomal degradation in normal conditions. However, metabolic stress or hypoxia stabilizes the expression of hypoxia-inducible factor 1 alpha leading to the transcription of genes that reprogram cellular metabolism. This study demonstrates that treatment of mice with bortezomib stabilizes the expression of hypoxia-inducible factor 1 alpha. Moreover, knockdown of hypoxia-inducible factor 1 alpha, inhibition of hypoxia-inducible factor 1 alpha binding to its response element, or limiting its translation by using metformin prevent the development of bortezomib-induced neuropathic pain. Strikingly, the blockade of hypoxia-inducible factor 1 alpha expression does not attenuate mechanical allodynia in mice with existing bortezomib-induced neuropathic pain. These results establish the stabilization of hypoxia-inducible factor 1 alpha expression as the molecular mechanism by which bortezomib initiates chemotherapy-induced painful peripheral neuropathy. Crucially, these findings reveal that the initiation and maintenance of bortezomib-induced neuropathic pain are regulated by distinct mechanisms.


Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes

Jana Braesel, Jung-Ho Lee, Benoit Arnould, Brian T Murphy, Alessandra S Eustáquio
PMID: 30896942   DOI: 10.1021/acs.jnatprod.8b01028

Abstract

Tuberculosis is an infectious disease of global concern. Members of the diazaquinomycin (DAQ) class of natural products have shown potent and selective activity against drug-resistant Mycobacterium tuberculosis. However, poor solubility has prevented further development of this compound class. Understanding DAQ biosynthesis may provide a viable route for the generation of derivatives with improved properties. We have sequenced the genomes of two actinomycete bacteria that produce distinct DAQ derivatives. While software tools for automated biosynthetic gene cluster (BGC) prediction failed to detect DAQ BGCs, comparative genomics using MAUVE alignment led to the identification of putative BGCs in the marine Streptomyces sp. F001 and in the freshwater Micromonospora sp. B006. Deletion of the identified daq BGC in strain B006 using CRISPR-Cas9 genome editing abolished DAQ production, providing experimental evidence for BGC assignment. A complete model for DAQ biosynthesis is proposed based on the genes identified. Insufficient knowledge of natural product biosynthesis is one of the major challenges of productive genome mining approaches. The results reported here fill a gap in knowledge regarding the genetic basis for the biosynthesis of DAQ antibiotics. Moreover, identification of the daq BGC shall enable future generations of improved derivatives using biosynthetic methods.


HIF1 driven transcriptional activity regulates steroidogenesis and proliferation of bovine granulosa cells

Vijay Simha Baddela, Arpna Sharma, Marten Michaelis, Jens Vanselow
PMID: 32127571   DOI: 10.1038/s41598-020-60935-1

Abstract

Hypoxia-inducible factor 1 (HIF1) is a heterodimeric transcription factor, consisting of a constitutively expressed β-subunit (HIF1B) and a regulated α-subunit (HIF1A). In the present study, we analyzed the HIF1 driven transcriptional activity in bovine granulosa cells (GC). Treatment of GC with FSH (follicle stimulating hormone) and IGF1 (insulin-like growth factor 1) resulted in the upregulation of HIF1A mRNA expression under normoxia. Immunohistochemistry of bovine ovarian sections showed distinct staining of HIF1A in the GC layer of different staged ovarian follicles. Suppression of HIF1 using echinomycin and gene knockdown procedures revealed that HIF1 transcriptionally regulates the genes associated with steroidogenesis (STAR, HSD3B and CYP19A1) and proliferation (CCND2 and PCNA) of GC. Further, our data suggest that CYP19A1, the key gene of estradiol production, is one of the plausible downstream targets of HIF1 in bovine GC as shown by gene expression, radioimmunoassay, and chromatin precipitation analysis. Based on these results, we propose that HIF1 driven transcriptional activity plays a crucial role in GC functionality, especially steroidogenesis and proliferation in developing bovine ovarian follicles.


Therapeutic targeting of TP53-mutated acute myeloid leukemia by inhibiting HIF-1α with echinomycin

Yin Wang, Yan Liu, Christopher Bailey, Huixia Zhang, Miao He, Duxin Sun, Peng Zhang, Brian Parkin, Maria R Baer, Pan Zheng, Sami N Malek, Yang Liu
PMID: 32060420   DOI: 10.1038/s41388-020-1201-z

Abstract

TP53 mutation in acute myeloid leukemia (AML) is associated with poor prognosis. Since no targeted therapy is available to restore p53 function, it is of great interest to test whether other pathways activated by TP53 mutations can be therapeutically targeted. Here, we showed HIF-1α target genes are enriched in TP53-mutated versus TP53-wild-type AML. To determine the role of this activation, we tested efficacy of HIF-1α inhibitor echinomycin in TP53-mutated AML samples in vitro and in vivo. Echinomycin was broadly effective against a panel of primary AML blast cells, with low nanomolar IC
s and, based on colony-forming unit assay, was tenfold more effective in eliminating AML stem cells. Echinomycin selectively eliminated CD34
CD38
AML cells. To test the therapeutic efficacy of echinomycin, we established a xenograft model of TP53-mutated AML. Echinomycin was broadly effective against xenografts from multiple AML samples in vivo, and more effective than cytarabine + daunorubicin chemotherapy. Importantly, while cytarabine + daunorubicin enriched for AML stem cells, echinomycin nearly eliminated this population. Using TP53-mutated AML cell line THP1 and patient-derived AML cells, we tested a new echinomycin formulation with longer half-life and significantly improved therapeutic effect. Our data suggest a novel approach to treat AML with TP53 mutations.


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